![molecular formula C5H14FNSi B124722 3-[Fluoro(dimethyl)silyl]propan-1-amine CAS No. 153487-58-2](/img/structure/B124722.png)

3-[Fluoro(dimethyl)silyl]propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

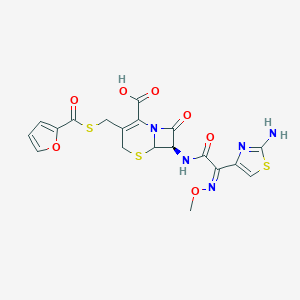

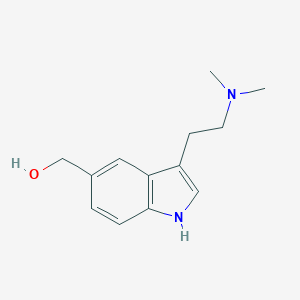

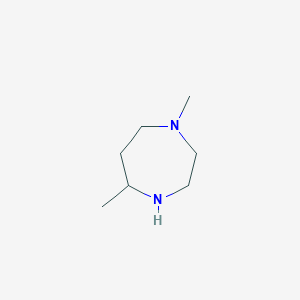

The molecular structure of 3-[Fluoro(dimethyl)silyl]propan-1-amine consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a fluoro(dimethyl)silyl group attached to the other.Aplicaciones Científicas De Investigación

Enzyme Inhibition for Neurodegenerative Disease Treatment

One application of fluorinated amines, similar in structure to 3-[Fluoro(dimethyl)silyl]propan-1-amine, is in the development of enzyme inhibitors targeting monoamine oxidase B (MAO-B). These compounds, including derivatives like benzyl-dimethyl-silyl-methanamine, have been explored for their potential as anti-Parkinsonian agents due to their selective inhibition of MAO-B. Such selective inhibition is crucial for treating neurodegenerative diseases while minimizing side effects associated with non-selective inhibition that affects MAO-A (Danzin et al., 1989).

Development of Radioligands for Neurological Imaging

Further research into fluorinated propargyl amines, including compounds structurally related to 3-[Fluoro(dimethyl)silyl]propan-1-amine, has led to the development of potential PET radioligands for visualizing MAO-B activity. This research is significant for diagnosing and monitoring neurodegenerative diseases by allowing in vivo imaging of enzyme activity levels. Novel fluorine-18 labeled derivatives have shown specificity for MAO-B without inhibiting MAO-A, offering a non-invasive method to study brain disorders (Nag et al., 2013).

Organometallic Complexes for Catalysis

Research on fluorous-organometallic complexes involving fluorous silyl tails, akin to the functional group in 3-[Fluoro(dimethyl)silyl]propan-1-amine, has expanded the toolkit available for catalysis. These complexes are explored for their unique properties, such as enhanced solubility in fluorous phases, which can be leveraged in various catalytic processes. The development of these complexes opens new pathways for selective reactions and separation techniques in organic synthesis (Kleijn et al., 2006).

Surface Chemistry and Material Science

The structural features of aminopropylsilyl-grafted silica materials, which could be derivatives of 3-[Fluoro(dimethyl)silyl]propan-1-amine, play a crucial role in their applications within material science, particularly in surface chemistry. Research into the spacing and site isolation of amine groups on silica surfaces has implications for catalysis, adsorption, and sensor technologies. These studies help in designing materials with tailored surface properties for specific industrial applications (Hicks et al., 2006).

Safety And Hazards

While specific safety and hazard information for 3-[Fluoro(dimethyl)silyl]propan-1-amine is not available, similar organosilicon compounds can be hazardous. They may cause irritation to the eyes, skin, and respiratory system. Proper protective measures should be taken when handling these compounds .

Propiedades

IUPAC Name |

3-[fluoro(dimethyl)silyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14FNSi/c1-8(2,6)5-3-4-7/h3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYHQYQIMDUNNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14FNSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596026 |

Source

|

| Record name | 3-[Fluoro(dimethyl)silyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Fluoro(dimethyl)silyl]propan-1-amine | |

CAS RN |

153487-58-2 |

Source

|

| Record name | 3-[Fluoro(dimethyl)silyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)

![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)

![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)